Cas no 62542-44-3 (1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 1-Methyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid
- 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid(SALTDATA: FREE)
- 4-Quinolinecarboxylic acid, 1,2-dihydro-1-methyl-2-oxo-
- 1-Methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid
- MFCD03197124
- DTXSID90440350
- SB68703
- 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylicacid
- VS-02568
- EN300-39524
- 1-methyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid, AldrichCPR
- CS-0205478
- 1-methyl-2-oxoquinoline-4-carboxylic acid
- 62542-44-3
- SCHEMBL2921888
- Z385474944
- AKOS000302110
- DB-121419
- G66012
- BBL010562
- STK721130
-
- MDL: MFCD03197124
- インチ: InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-6H,1H3,(H,14,15)
- InChIKey: FPUDHXQUWBZZMY-UHFFFAOYSA-N
- ほほえんだ: CN1C2=CC=CC=C2C(=CC1=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 203.05827
- どういたいしつりょう: 203.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 57.61
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1240409-5g |
1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95% | 5g |
$500 | 2024-06-06 | |
Enamine | EN300-39524-0.25g |
1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95.0% | 0.25g |
$47.0 | 2025-02-20 | |
Enamine | EN300-39524-0.5g |
1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95.0% | 0.5g |
$73.0 | 2025-02-20 | |
TRC | M401960-1g |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid |
62542-44-3 | 1g |
$ 295.00 | 2022-06-02 | ||
1PlusChem | 1P00EEBC-5g |
1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95% | 5g |
$344.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276148-100mg |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95% | 100mg |
¥300.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276148-250mg |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95% | 250mg |
¥508.00 | 2024-05-06 | |
Aaron | AR00EEJO-1g |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95% | 1g |
$111.00 | 2025-01-24 | |
eNovation Chemicals LLC | Y1240409-250mg |
1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95% | 250mg |
$100 | 2024-06-06 | |
eNovation Chemicals LLC | Y1240409-5g |
1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |
62542-44-3 | 95% | 5g |
$500 | 2025-02-21 |
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acidに関する追加情報
Introduction to 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS No. 62542-44-3)
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, identified by its CAS number 62542-44-3, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities. The structural features of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, particularly its oxo group and carboxylic acid functionality, make it a versatile scaffold for the development of novel therapeutic agents.
The quinoline scaffold has a long history in medicine, with several well-known drugs derived from this class exhibiting antimicrobial, antimalarial, and anticancer properties. Among these, derivatives of quinoline have been extensively studied for their potential in targeting various diseases. The introduction of functional groups such as a methyl group and a carboxylic acid moiety in 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid enhances its pharmacological profile, making it an attractive candidate for further exploration.
In recent years, there has been a surge in research focused on developing new analogs of quinoline derivatives with improved efficacy and reduced side effects. The carboxylic acid group in 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid provides a site for further chemical modification, allowing researchers to explore diverse chemical libraries. This flexibility has enabled the synthesis of numerous derivatives that exhibit enhanced biological activity.
One of the most compelling aspects of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is its potential in the development of targeted therapies. Studies have shown that quinoline derivatives can interact with specific biological targets, such as enzymes and receptors, leading to therapeutic effects. The oxo group in this compound contributes to its ability to bind to biological targets with high affinity, making it a promising candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery process for new drug candidates. These tools have allowed researchers to predict the binding interactions of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various biological targets, providing insights into its potential therapeutic applications. Such computational studies have been instrumental in identifying lead compounds that can be further optimized for clinical use.
The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxo group and the carboxylic acid functionality necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound efficiently, facilitating its use in downstream applications.
In addition to its pharmaceutical applications, 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has shown promise in other areas of research. For instance, it has been investigated as a potential intermediate in the synthesis of more complex heterocyclic compounds. Its structural features make it a valuable building block for constructing novel molecules with unique properties.
The carboxylic acid group in 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid also allows for further derivatization into esters or amides, which can modify its solubility and bioavailability. These modifications are crucial for optimizing drug candidates for clinical use. By exploring different derivatives, researchers can fine-tune the pharmacokinetic properties of this compound to enhance its therapeutic efficacy.
Recent studies have also highlighted the role of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid in addressing emerging challenges in drug development. With the rise of multidrug-resistant pathogens and the need for new therapeutic strategies, quinoline derivatives like this one offer a renewed interest as potential treatments. Their ability to interact with bacterial enzymes and inhibit pathogenic processes makes them valuable tools in combating infections.
The future prospects for 1-Methyl-2-oxyo - - - - - - - - - - - - --x--x--x--x--x--x--x--x--x--x--x--x--x--x--x--x--x---hydroquinoline---carb--- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- -- кислота (CAS No. 62542---44---3) are exciting and multifaceted. Continued research into its pharmacological properties will likely uncover new therapeutic applications beyond its current scope. Additionally, collaborations between academia and industry will be essential to translate laboratory findings into clinical reality.
62542-44-3 (1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) 関連製品
- 484695-43-4(2-{5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one)
- 3306-63-6(2-chloro-5-methylbenzene-1-sulfonamide)
- 2098161-76-1((Z)-N'-hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide)
- 34841-59-3(Ethyl 2-(4-bromonaphthalen-1-yl)acetate)
- 2172115-60-3(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-2-hydroxy-2-methylpropanoic acid)
- 885523-38-6(Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate)
- 1226427-57-1(5-(4-bromophenyl)-2-(ethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole)
- 1448050-10-9(N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide)
- 1243250-02-3(2-(Piperidin-4-yloxy)benzoic acid hydrochloride)
- 2549029-83-4(2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine)




